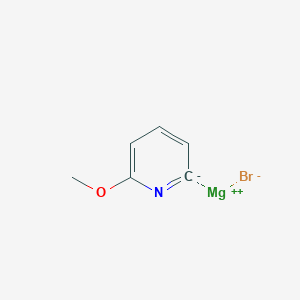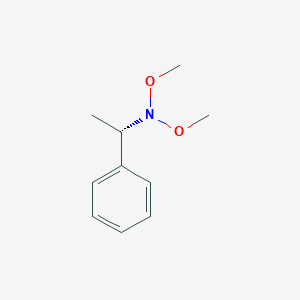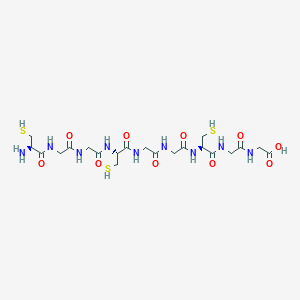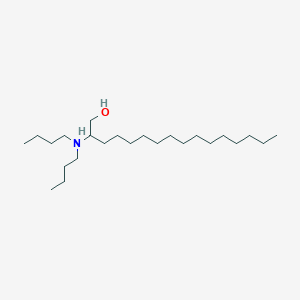![molecular formula C13H19BrO B12624810 1-Bromo-4-[2-(pentyloxy)ethyl]benzene CAS No. 918441-52-8](/img/structure/B12624810.png)
1-Bromo-4-[2-(pentyloxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[2-(pentyloxy)ethyl]benzene is a chemical compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds.
Méthodes De Préparation
The synthesis of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3%. This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.
Analyse Des Réactions Chimiques
1-Bromo-4-[2-(pentyloxy)ethyl]benzene undergoes various types of chemical reactions due to the presence of the reactive bromine atom. These reactions include:
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Applications De Recherche Scientifique
1-Bromo-4-[2-(pentyloxy)ethyl]benzene has various scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s ability to undergo self-assembly processes due to electrostatic attractions and van der Waals forces makes it useful in material science research.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[2-(pentyloxy)ethyl]benzene involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, to form different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1-Bromo-4-[2-(pentyloxy)ethyl]benzene can be compared with other bromobenzene derivatives, such as:
1-Bromo-4-ethylbenzene: This compound undergoes similar reactions, such as oxidation to form 4′-bromoacetophenone.
1-Bromo-4-(methylsulfonyl)benzene: This compound can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form the corresponding N-aryl sulfonamide.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
918441-52-8 |
|---|---|
Formule moléculaire |
C13H19BrO |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
1-bromo-4-(2-pentoxyethyl)benzene |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-10-15-11-9-12-5-7-13(14)8-6-12/h5-8H,2-4,9-11H2,1H3 |
Clé InChI |
CNBWSRZQPOKGIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)

![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
